Hexaethoxydisilane

Overview

Description

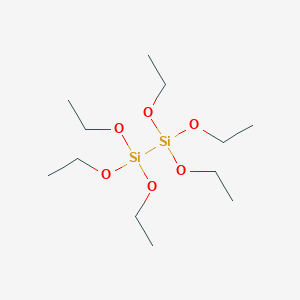

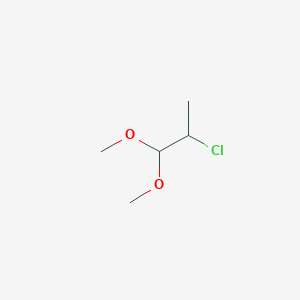

Hexaethoxydisilane is a chemical compound with the molecular formula C12H30O6Si2 . It is an organosilicon compound .

Synthesis Analysis

This compound has been used in the synthesis of sol-gel SiO2-based materials . The sol-gel synthesis process involves the use of this compound as a precursor, and the resulting materials exhibit an intense photoluminescence band in the blue region of the spectrum .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 30 hydrogen atoms, 6 oxygen atoms, and 2 silicon atoms . The molecular weight of this compound is 326.534 Da .Chemical Reactions Analysis

This compound has been used in the synthesis of sol-gel SiO2-based materials . The synthesis process involves the use of this compound as a precursor, and the resulting materials exhibit an intense photoluminescence band in the blue region of the spectrum .Physical And Chemical Properties Analysis

This compound has a density of 0.971g/cm3 . It has a boiling point of 269.158°C at 760 mmHg . The refractive index of this compound is 1.423 .Scientific Research Applications

Enhanced Thermal Conductivity in Composites

Hexaethoxydisilane has been utilized in the development of thermally conductive composites. For instance, Hou et al. (2014) explored the use of hexagonal boron nitride microparticles modified by a surface coupling agent to fabricate thermally conductive epoxy/BN composites. These composites demonstrated significantly enhanced thermal conductivity, making them promising for thermal management and microelectronic encapsulation applications (Hou et al., 2014).

Sol-Gel Synthesis of Luminescent Materials

Rodríguez et al. (2012) reported on the sol-gel synthesis of bulk silica-based luminescent materials using this compound. They observed photoluminescence bands in the synthesized materials, indicating potential applications in the field of luminescent materials and nanocrystalline silicon (Rodríguez et al., 2012).

Applications in Inorganic-Organic Layered Materials

Shimojima et al. (1997) explored the hydrolysis and polycondensation of triethoxy(alkyl)silanes, leading to the formation of inorganic-organic layered materials. These materials exhibited a highly organized structure, suggesting applications in various technological fields (Shimojima et al., 1997).

Biofilm Formation Control in Medical Materials

Kręgiel and Niedzielska (2014) investigated the impact of organosilane modifications, including this compound, on polyethylene used in medical and water industries. Their study demonstrated that these modifications could effectively control bacterial cell attachment and biofilm formation, which is crucial in medical applications (Kręgiel & Niedzielska, 2014).

Improvement of Silica Aerogels

Obrey et al. (2011) studied the chemical vapor deposition (CVD) treatment of silica and hexylene-bridged polysilsesquioxane aerogels with hexachlorodisilane, related to this compound. This treatment significantly enhanced the compressive strength of the aerogels while preserving their characteristic properties, suggesting applications in advanced material science (Obrey et al., 2011).

Silicon Film Deposition and Microelectronics

Taylor et al. (1986) explored the use of hexachlorodisilane for the growth of polycrystalline silicon films. This process is crucial for microelectronic applications, where precise film deposition is required (Taylor et al., 1986).

Mechanism of Action

Target of Action

Hexaethoxydisilane is primarily used as a reagent in the synthesis of disilane . Its primary targets are therefore the reactants it interacts with during this process. The exact targets can vary depending on the specific reaction, but in general, it interacts with alkali metal or alkylaluminum hydrides .

Mode of Action

This compound interacts with its targets through a reduction process . In the synthesis of disilane, this compound is reduced by alkali metal or alkylaluminum hydrides . This interaction results in the formation of disilane and other byproducts .

Biochemical Pathways

It plays a crucial role in the synthesis of disilane, which is used in various applications, including the production of semiconductors .

Result of Action

The primary result of this compound’s action is the formation of disilane . This is achieved through a reduction process with alkali metal or alkylaluminum hydrides . The exact molecular and cellular effects can vary depending on the specific reaction conditions and the presence of other reactants.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the reaction can be affected by the presence of other reactants, the temperature, and the pressure . Additionally, the stability of this compound can be influenced by factors such as exposure to light, heat, and moisture.

Future Directions

Hexaethoxydisilane, due to its properties and applications in the synthesis of sol-gel SiO2-based materials, has potential for future research and development . Its use as a precursor in the synthesis process and the resulting materials’ photoluminescent properties make it a promising compound for further study .

properties

IUPAC Name |

triethoxy(triethoxysilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O6Si2/c1-7-13-19(14-8-2,15-9-3)20(16-10-4,17-11-5)18-12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYUXYJGXHZKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456366 | |

| Record name | HEXAETHOXYDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5851-08-1 | |

| Record name | HEXAETHOXYDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethoxydisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetamido-6-[2-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1599941.png)

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)